molecular formula C6H9N3O2 B3053016 2-Amino-3-imidazol-1-yl-propionic acid CAS No. 501-32-6

2-Amino-3-imidazol-1-yl-propionic acid

Cat. No. B3053016
CAS RN: 501-32-6
M. Wt: 155.15 g/mol
InChI Key: FWBXNMSLCRNZOV-UHFFFAOYSA-N
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Description

“2-Amino-3-imidazol-1-yl-propionic acid” is a chemical compound that is part of the heterocyclic building blocks . It has an empirical formula of C6H8N2O2 and a molecular weight of 140.14 . It is also known as 3-imidazol-1-yl-propionic acid .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-imidazol-1-yl-propionic acid” can be represented by the SMILES string OC(=O)CCn1ccnc1 . The InChI representation is 1S/C6H8N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4-5H,1,3H2,(H,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-3-imidazol-1-yl-propionic acid” are not detailed in the available resources, it’s worth noting that imidazole derivatives have been used in various chemical reactions .


Physical And Chemical Properties Analysis

“2-Amino-3-imidazol-1-yl-propionic acid” is a solid compound . It has a molecular weight of 140.14 and is highly soluble in water and other polar solvents .

Scientific Research Applications

Corrosion Inhibition

Amino acid-based imidazolium zwitterions, including derivatives of 2-amino-3-imidazol-1-yl-propionic acid, have been developed as corrosion inhibitors for mild steel. These inhibitors demonstrate high efficiency, acting through adsorption on the metal surface, which results in increased polarization resistance and decreased capacitance. The compounds' performance is assessed using electrochemical methods, and their adsorption behavior is investigated using quantum chemical parameters and molecular dynamics simulations (Srivastava et al., 2017).

Pharmacological Studies

2-Amino-3-imidazol-1-yl-propionic acid analogs have been synthesized and evaluated for their pharmacological properties, particularly in relation to excitatory amino acid (EAA) receptors. These studies involve receptor binding assays and electrophysiological models, providing insights into the compounds' interactions with specific neural receptors, like AMPA receptors. This research aids in understanding the structural and electronic factors influencing receptor binding and activity (Bang-Andersen et al., 1997).

Ionic Liquids and Solvents

Compounds based on 2-amino-3-imidazol-1-yl-propionic acid have been used in synthesizing novel ionic liquids and solvents. These substances feature various nitrogenous centers and demonstrate properties like low glass transition temperatures and high conductivity, making them relevant in fields like green chemistry and material science (Shevchenko et al., 2017).

Material Science and Imaging

Derivatives of 2-amino-3-imidazol-1-yl-propionic acid have been explored in material science, particularly in designing imaging agents for medical applications. For example, these compounds have been used in developing chelators for technetium-99m, a radioactive isotope used in diagnostic imaging. This research contributes to the development of more effective and specific imaging agents in the field of nuclear medicine (Maresca et al., 2012).

Safety And Hazards

“2-Amino-3-imidazol-1-yl-propionic acid” may cause skin irritation, respiratory irritation, and could be harmful if swallowed . It is classified under hazard statements H315, H318, and H335 .

properties

IUPAC Name

2-amino-3-imidazol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBXNMSLCRNZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921476
Record name 3-(1H-Imidazol-1-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-imidazol-1-yl-propionic acid

CAS RN

501-32-6, 114717-14-5
Record name D,L-Isohistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1H-Imidazol-1-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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